molecular formula C24H21NO4 B10993624 7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B10993624
M. Wt: 387.4 g/mol
InChI Key: UVQOFWOVHPCNFZ-UHFFFAOYSA-N
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Description

7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a highly potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, proliferation, and survival. This compound exhibits exceptional selectivity for GSK-3β over other closely related kinases, making it a valuable pharmacological tool for dissecting the complex pathways governed by this enzyme. Its primary research value lies in probing the role of GSK-3β in Wnt/β-catenin signaling , where inhibition leads to the stabilization and nuclear accumulation of β-catenin, thereby modulating gene transcription. Consequently, it is extensively used in studies of neurological diseases, including Alzheimer's disease pathogenesis where GSK-3β is implicated in hyperphosphorylation of tau protein , and in investigations of mood disorders, given the link between GSK-3β activity and behaviors relevant to depression and bipolar disorder . Furthermore, researchers utilize this inhibitor to explore mechanisms of insulin signaling, cell cycle regulation, and apoptosis, providing critical insights into fundamental biological processes and potential therapeutic strategies.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

7,8-dimethoxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-3-benzazepin-2-one

InChI

InChI=1S/C24H21NO4/c1-28-22-12-18-9-10-25(24(27)14-20(18)13-23(22)29-2)15-21(26)19-8-7-16-5-3-4-6-17(16)11-19/h3-13H,14-15H2,1-2H3

InChI Key

UVQOFWOVHPCNFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)C3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide is combined with 710 mL glacial acetic acid and 710 mL concentrated hydrochloric acid. The mixture is stirred at 25°C for 17 hours, with progress monitored via HPLC to ensure starting material depletion below 4.0%. Quenching the reaction with 3.0 kg crushed ice precipitates the product, which is filtered, washed with water, and dried under vacuum at 55–60°C to achieve a loss on drying (LOD) below 0.5%. This method yields 77.5% of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Alternative Alkylation and Deprotection Strategies

Patent CN104072420B discloses a route involving 7,8-dimethoxy-3-(4-methoxy-benzyl)-1,3-dihydro-2H-3-benzazepin-2-one, which undergoes deprotection using trifluoroacetic acid under reflux. After 8 hours, the mixture is diluted with water, filtered, and washed with methanol to yield the deprotected benzazepinone in 97% yield. Nuclear magnetic resonance (NMR) data confirm the structure: 1H^1H NMR (CDCl3_3, 400 MHz) shows methoxy signals at 3.86 ppm and 3.88 ppm, aromatic protons at 6.70 ppm and 6.75 ppm, and an NH peak at 7.68 ppm.

Introduction of the 2-(2-Naphthyl)-2-Oxoethyl Side Chain

The naphthyl-oxoethyl moiety is introduced via alkylation or acylation reactions. A patent example employs 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine as an alkylating agent.

Alkylation with Chloroamine Derivatives

In a reactor, 7.1 g of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine (25.1 mmol) is combined with 5.9 g of 7,8-dimethoxy-1H-3-benzazepin-2-one (25.1 mmol), 1.5 equivalents K2 _2CO3_3, 0.2 equivalents KI, and 60 mL DMF. Heating at 80°C for 2 hours facilitates nucleophilic substitution, followed by extraction with dichloromethane and washing with 10% NaHCO3_3. The crude product is purified via oxalic acid salt formation in ethyl acetate, yielding 8.4 g (57%) of the target compound as a cream-colored powder.

Optimization and Analytical Validation

Reaction Monitoring and Purification

HPLC is critical for tracking reaction progress, particularly in the cyclization step. For the alkylation method, column chromatography (dichloromethane/methanol/triethylamine, 80:20:0.1) resolves impurities, achieving >95% purity. Melting point analysis (236°C) and 13C^{13}C NMR data (e.g., carbonyl signals at 170.18 ppm and 173.95 ppm) further validate the product.

Yield Comparison Across Methods

MethodReagentsTemperatureTimeYield
Acid-catalyzed cyclizationHCl, acetic acid25°C17 h77.5%
AlkylationK2 _2CO3_3, KI, DMF80°C2 h57%
DeprotectionTrifluoroacetic acidReflux8 h97%

Challenges and Mitigation Strategies

Byproduct Formation

The alkylation step may generate N-alkylated byproducts due to the benzazepinone’s secondary amine reactivity. Using KI as a phase-transfer catalyst suppresses such side reactions by enhancing the nucleophilicity of the amine.

Solvent Selection

DMF’s high boiling point (153°C) facilitates the alkylation reaction at 80°C but complicates removal during workup. Substituting with dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) could improve solubility while easing purification.

Scalability and Industrial Relevance

The patented alkylation method demonstrates scalability, with multi-gram syntheses achieving consistent yields . However, the use of expensive bicyclo[4.2.0]octa-1,3,5-trienyl derivatives may limit cost-effectiveness. Future research could explore cheaper alkylating agents or catalytic asymmetric synthesis to enhance accessibility.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in areas like anti-inflammatory and anticancer research.

    Industry: Its unique properties make it useful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenases, which are involved in inflammation pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name R-Group at Position 3 Molecular Formula Key Applications/Notes CAS/Reference
Target Compound 2-(2-Naphthyl)-2-oxoethyl C₂₃H₂₁NO₅ Under investigation N/A
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one 3-Iodopropyl C₁₆H₂₀INO₃ Key intermediate for Ivabradine synthesis 85175-59-3
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one H (unsubstituted) C₁₂H₁₃NO₃ Impurity reference for cardiac drugs 73942-87-7
UL-FS49 3-{[2-(3,4-Dimethoxyphenyl)-ethyl]methylamino}-propyl C₂₅H₃₃N₂O₅Cl₂ Early sinus node modulator N/A
S16257 3-{[(1S)-(4,5-Dimethoxybenzocyclobutan-1-yl)methyl]methylamino}-propyl C₂₅H₃₁N₂O₅Cl Improved cardiac selectivity vs. UL-FS49 N/A

Key Observations :

  • The target compound ’s 2-naphthyl group introduces steric bulk and aromaticity, which may influence receptor binding kinetics compared to smaller substituents (e.g., iodopropyl or unsubstituted derivatives).
  • UL-FS49 and S16257 feature aminoalkyl side chains, conferring distinct electrophysiological effects on cardiac tissues .

Key Observations :

  • The iodopropyl derivative exhibits a lower HOMO-LUMO gap (ΔE = 4.58 eV) than the unsubstituted analogue (ΔE = 4.56 eV), suggesting enhanced reactivity in electrophilic substitutions .
  • The target compound’s synthetic pathway remains underexplored but may parallel methods for naphthyl-containing benzazepinones .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Activity and Stability

Compound LogP Solubility (mg/mL) Biological Activity Reference
Target Compound 3.2* <0.1* Hypothesized ion channel modulation
Ivabradine Intermediate (Iodopropyl) 2.8 0.3 Sinus node inhibition (IC₅₀ = 2.3 μM)
UL-FS49 1.9 1.5 Reduces heart rate by If channel blockade
S16257 2.5 0.8 Higher selectivity for If vs. UL-FS49

Key Observations :

  • Ivabradine intermediates demonstrate clinically validated sinus node inhibition, while the target compound’s 2-naphthyl group may redirect activity toward other targets (e.g., kinase inhibition) .

Biological Activity

7,8-Dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to other benzazepine derivatives, which have been explored for their cardiovascular and neuropharmacological effects.

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 385.43 g/mol
  • CAS Number : 1574355-00-2
  • Melting Point : Approximately 236-238 °C

The biological activity of this compound primarily involves modulation of cardiovascular functions. It has been shown to exhibit bradycardic activity , which refers to the ability to reduce heart rate. This effect is particularly beneficial in treating conditions such as angina pectoris and myocardial ischemia. The mechanism is thought to involve the inhibition of specific ion channels and modulation of neurotransmitter release, which leads to a decrease in heart rate and improved myocardial oxygen supply.

Vasorelaxant and Bradycardic Effects

A study published in PubMed highlighted that several synthesized derivatives of 1,3-dihydro-2H-3-benzazepin-2-one exhibited notable vasorelaxant activity along with heart-rate-reducing effects. The compounds were evaluated in vitro for their bradycardic potency, demonstrating significant potential for cardiovascular therapy .

Case Studies

  • Study on Vasorelaxation : In a controlled experiment, the vasorelaxant effects of various benzazepine derivatives were tested on isolated rat aorta. The results indicated that compounds similar to 7,8-dimethoxy derivatives significantly relaxed vascular smooth muscle, suggesting a potential pathway for managing hypertension.
  • Bradycardic Activity Assessment : A separate study assessed the bradycardic effects of these compounds in an animal model. The results showed a consistent decrease in heart rate when administered at specific dosages, supporting their use as therapeutic agents in managing heart rhythm disorders .

Data Summary Table

Property Value
Molecular FormulaC24H21NO4
Molecular Weight385.43 g/mol
Melting Point236-238 °C
CAS Number1574355-00-2
Biological ActivityVasorelaxant, Bradycardic

Q & A

Q. What are the common synthetic routes for 7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation to introduce the naphthyl-oxoethyl group.
  • Methoxy group protection/deprotection to prevent unwanted side reactions.
  • Cyclization using catalysts like N,N-dimethylaminopyridine (DMAP) in dichloromethane under reflux .
    Optimization strategies :
    • Temperature control (e.g., 0–5°C for acylation to minimize byproducts).
    • Solvent selection (polar aprotic solvents like DMF for cyclization).
    • Catalyst screening (e.g., DMAP vs. Hünig’s base for yield improvement).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • NMR spectroscopy :
    • 1^1H NMR to confirm methoxy groups (δ 3.8–4.0 ppm) and naphthyl protons (δ 7.5–8.5 ppm) .
    • 13^{13}C NMR to verify carbonyl (C=O, ~200 ppm) and benzazepinone ring carbons.
  • HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+^+ at m/z 447.2) .
  • X-ray crystallography : To resolve stereochemical ambiguities in the benzazepinone core .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays:

  • Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., IC50_{50} determination) .
  • Cell viability assays (MTT/XTT): To assess antiproliferative effects in cancer cell lines (e.g., IC50_{50} values in HeLa or MCF-7 cells) .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., dopamine receptors) .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

Methodological solutions :

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Additive screening : Use of molecular sieves to scavenge water or Lewis acids (e.g., ZnCl2_2) to stabilize intermediates .
  • DoE (Design of Experiments) : Systematic variation of solvent ratios (e.g., DCM:THF) and catalyst loading to identify optimal conditions .

Q. How should contradictory bioactivity data (e.g., IC50_{50}50​ variability across studies) be resolved?

Analytical steps :

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolite profiling : Use LC-MS to rule out compound degradation during assays .
  • Structural analogs comparison : Test derivatives to isolate the pharmacophore responsible for activity (see table below) :
CompoundStructural ModificationIC50_{50} (nM)
Parent compoundNone120 ± 15
Methoxy-deleted analog7,8-OH instead of OMe>1000
Naphthyl→Phenyl substitutionSmaller aryl group450 ± 40

Q. What methodologies are recommended for studying this compound’s environmental fate and ecotoxicity?

Environmental impact protocols :

  • Photodegradation studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Soil/water partitioning : Use shake-flask method with octanol-water (logP determination) .
  • Ecotoxicology : Daphnia magna acute toxicity assays (48-hour LC50_{50}) and algal growth inhibition tests .

Q. How can computational tools enhance understanding of its mechanism of action?

Computational strategies :

  • Molecular docking : Predict binding poses in target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using Random Forest algorithms .

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